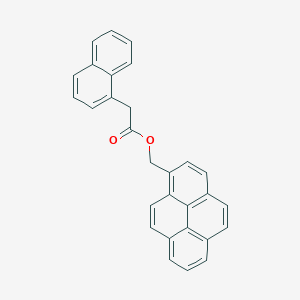
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is an organic compound that features a pyrene moiety linked to a naphthalene moiety via an acetate group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the aromatic stability of naphthalene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate typically involves the esterification of (Pyren-1-yl)methanol with (naphthalen-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can occur on both the pyrene and naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted pyrene and naphthalene derivatives.
Applications De Recherche Scientifique
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological macromolecules and materials, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Naphthalen-1-yl)acetic acid: Shares the naphthalene moiety but lacks the pyrene group.
(Pyren-1-yl)methanol: Contains the pyrene moiety but lacks the naphthalene group.
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure with selenium instead of oxygen in the acetate group.
Uniqueness
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is unique due to its combination of pyrene and naphthalene moieties, which endows it with distinct photophysical properties and potential for diverse applications in materials science and biology .
Propriétés
Numéro CAS |
114498-69-0 |
|---|---|
Formule moléculaire |
C29H20O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
pyren-1-ylmethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C29H20O2/c30-27(17-23-9-3-6-19-5-1-2-10-25(19)23)31-18-24-14-13-22-12-11-20-7-4-8-21-15-16-26(24)29(22)28(20)21/h1-16H,17-18H2 |
Clé InChI |
JFYPGFRWODUXNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


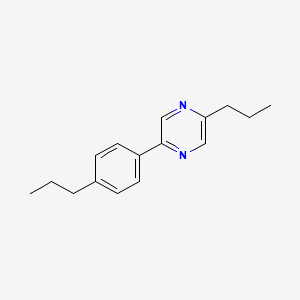
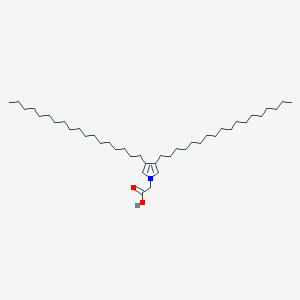


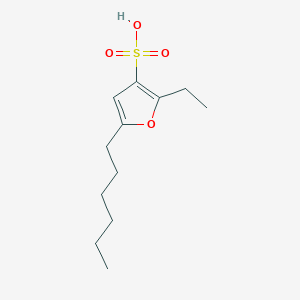

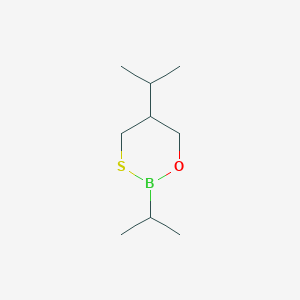
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

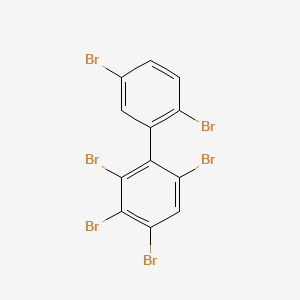

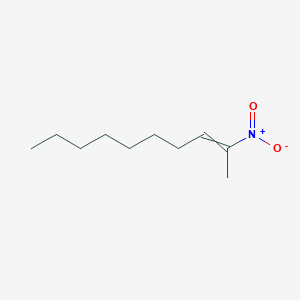
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
